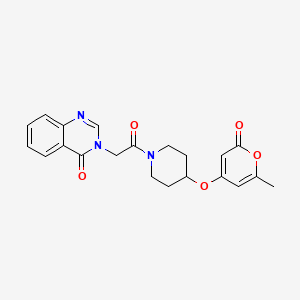

3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

3-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-14-10-16(11-20(26)28-14)29-15-6-8-23(9-7-15)19(25)12-24-13-22-18-5-3-2-4-17(18)21(24)27/h2-5,10-11,13,15H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTAYZAJAPDSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.42 g/mol. The structure features a quinazolinone core linked to a piperidine moiety and a pyran derivative, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

- Enzyme Inhibition : Many derivatives of quinazolinones are known to inhibit various enzymes, including kinases and phosphodiesterases, which play critical roles in cell signaling and regulation.

- Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antioxidant Activity : The presence of the pyran moiety may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Activities

The biological activities attributed to this compound include:

-

Anticancer Properties : Several studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Study Findings Zhang et al., 2023 Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. Liu et al., 2024 Reported that the compound induced apoptosis in leukemia cells via caspase activation. - Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : In a preclinical study involving xenograft models, administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups, highlighting its potential as an anticancer agent.

- Neuroprotective Effects : A study focused on neurodegenerative diseases indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its role as a neuroprotective agent.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's derivatives, leading to enhanced biological activities:

- Synthesis Methodology : The compound was synthesized through a multicomponent reaction involving readily available starting materials, which allows for modifications to improve potency and selectivity.

- In Vivo Studies : Animal models have shown promising results in terms of safety profiles and therapeutic efficacy, paving the way for further clinical investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.